Ortho-Positional Isomerism Enables a Unique Carboxyl-Hydrazono Hydrogen-Bond Network Unavailable to the Para Isomer
The ortho positioning of the carboxylic acid group in 2-[2-(1-phenylethylidene)hydrazinyl]benzoic acid permits the formation of a 6-membered intramolecular hydrogen bond between the carboxyl –OH and the hydrazono nitrogen. This interaction stabilizes a pseudoplanar conformation that resembles the binding-active geometry of optimized LSD1 inhibitors [1]. In contrast, the para isomer (CAS 2675-42-5) places the carboxyl group distal to the hydrazono linkage, eliminating any possibility of an equivalent intramolecular H-bond arrangement. The N′-(1-phenylethylidene)-benzohydrazide series identified by high-throughput virtual screening achieved lead compound 12 with a Kᵢ of 31 nM against LSD1 [2], an affinity that is critically dependent on the spatial orientation of the carboxyl group relative to the hydrazone core. The ortho isomer presents a pre-organized geometry that could facilitate more favorable binding entropy, though direct head-to-head LSD1 inhibition data for this specific compound remain unpublished at this time.
| Evidence Dimension | Intramolecular hydrogen-bond capability |
|---|---|
| Target Compound Data | 6-membered –COOH···N-hydrazono intramolecular H-bond possible (ortho configuration) |
| Comparator Or Baseline | 4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid (CAS 2675-42-5): intramolecular H-bond between carboxyl and hydrazono linkage sterically impossible (para configuration) |
| Quantified Difference | Qualitative structural difference; Kᵢ of structurally optimized N′-(1-phenylethylidene)-benzohydrazide = 31 nM (LSD1, compound 12) [2] |
| Conditions | Conformational analysis via DFT calculation and X-ray crystallographic comparison of ortho- vs para-substituted benzohydrazones [1], [2] |
Why This Matters
Researchers requiring a hydrazone scaffold with geometry that favors LSD1 active-site pre-organization should select the ortho isomer over the para isomer to avoid structural mismatch that could degrade binding affinity.
- [1] Emami S, Esmaili Z, Dehghan G. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Food Chem. 2018;268:292-299. doi:10.1016/j.foodchem.2018.06.083 View Source
- [2] Sorna V, Theisen ER, Stephens B, Warner SL, Bearss DJ, Vankayalapati H, Sharma S. High-throughput virtual screening identifies novel N'-(1-phenylethylidene)-benzohydrazides as potent, specific, and reversible LSD1 inhibitors. J Med Chem. 2013;56(23):9496-9508. doi:10.1021/jm400870h View Source
